sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromomethyl-3-nitrobenzoic acid can be synthesized through a multi-step process. One common method involves the bromination of 3-nitrobenzoic acid. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring proper mixing to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of 4-Bromomethyl-3-nitrobenzoic acid may involve large-scale bromination reactors with automated control systems to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Bromomethyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., triethylamine).
Reduction: Hydrogen gas, palladium on carbon, and solvents (e.g., ethanol).
Oxidation: Potassium permanganate, water, and acidic conditions.
Major Products Formed
Substitution: Various substituted benzoic acid derivatives.
Reduction: 4-Aminomethyl-3-nitrobenzoic acid.
Oxidation: 4-Carboxy-3-nitrobenzoic acid.
Scientific Research Applications
4-Bromomethyl-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromomethyl-3-nitrobenzoic acid involves its ability to undergo various chemical transformations. The bromomethyl group can act as an electrophile, making it reactive towards nucleophiles. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethyl-3-nitrobenzoic acid: Similar structure but with a chlorine atom instead of bromine.
4-Methyl-3-nitrobenzoic acid: Lacks the halogen atom, making it less reactive in substitution reactions.
3-Nitrobenzoic acid: Lacks the bromomethyl group, limiting its use in certain synthetic applications.
Uniqueness
4-Bromomethyl-3-nitrobenzoic acid is unique due to the presence of both a bromomethyl and a nitro group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3.Na/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11;/h1-5,7-9H,6H2,(H,17,18);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTIPIZROJAKOJ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10NNaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.